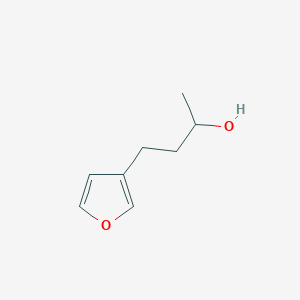

4-(Furan-3-yl)butan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

4-(furan-3-yl)butan-2-ol |

InChI |

InChI=1S/C8H12O2/c1-7(9)2-3-8-4-5-10-6-8/h4-7,9H,2-3H2,1H3 |

InChI Key |

QEOXKTBMWSMNDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=COC=C1)O |

Origin of Product |

United States |

An In-depth Technical Guide to 4-(Furan-3-yl)butan-2-ol: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Furan-3-yl)butan-2-ol, a furan-containing secondary alcohol with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally analogous molecules to present a robust profile. The guide details the predicted physicochemical properties, including molecular weight and formula, and outlines a plausible synthetic pathway. Furthermore, a comprehensive analytical workflow for the characterization of 4-(Furan-3-yl)butan-2-ol is presented, with predicted spectroscopic data and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and developers working with novel furan derivatives.

Introduction

Furan and its derivatives are a class of heterocyclic organic compounds that have garnered significant attention across various scientific disciplines. The furan moiety is a key structural component in numerous natural products and pharmacologically active molecules.[1] The unique electronic properties of the furan ring, coupled with its ability to participate in a variety of chemical transformations, make it a versatile building block in organic synthesis.[2] The subject of this guide, 4-(Furan-3-yl)butan-2-ol, is a chiral secondary alcohol containing a 3-substituted furan ring. While specific literature on this exact molecule is scarce, its structural motifs suggest potential utility as an intermediate in the synthesis of more complex molecules with diverse biological activities. This guide aims to fill the existing knowledge gap by providing a detailed theoretical and practical framework for its synthesis and characterization.

Physicochemical Properties

A summary of the calculated and predicted physicochemical properties of 4-(Furan-3-yl)butan-2-ol is presented in the table below. These values are derived from its chemical structure and by drawing comparisons with analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₂ | Calculated |

| Molecular Weight | 140.18 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (Predicted) | Inferred from similar alcohols |

| Boiling Point | Not available (Predicted to be in the range of 180-220 °C at atmospheric pressure) | Inferred from butan-2-ol and other furan derivatives |

| Solubility | Predicted to be sparingly soluble in water, and soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). | Based on general properties of similar alcohols |

| Chirality | Yes, at the C2 carbon of the butanol chain | Structural Analysis |

Synthesis of 4-(Furan-3-yl)butan-2-ol

A plausible and efficient synthetic route to 4-(Furan-3-yl)butan-2-ol involves a two-step process starting from 3-furancarbaldehyde and acetone, followed by the reduction of the resulting ketone.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-(Furan-3-yl)butan-2-ol.

Experimental Protocol

Step 1: Synthesis of 4-(Furan-3-yl)but-3-en-2-one (Claisen-Schmidt Condensation)

-

To a stirred solution of 3-furancarbaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add acetone (1.5 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(furan-3-yl)but-3-en-2-one.

Step 2: Synthesis of 4-(Furan-3-yl)butan-2-one (Catalytic Hydrogenation)

-

Dissolve 4-(furan-3-yl)but-3-en-2-one (1.0 eq) in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-(furan-3-yl)butan-2-one.

Step 3: Synthesis of 4-(Furan-3-yl)butan-2-ol (Reduction of Ketone)

-

Dissolve 4-(furan-3-yl)butan-2-one (1.0 eq) in methanol and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, keeping the temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 4-(furan-3-yl)butan-2-ol.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 4-(Furan-3-yl)butan-2-ol.

Caption: Analytical workflow for 4-(Furan-3-yl)butan-2-ol.

Predicted Spectroscopic Data

4.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of 4-(Furan-3-yl)butan-2-ol in CDCl₃ would exhibit the following key signals. The chemical shifts are estimated based on the analysis of butan-2-ol and other 3-substituted furans.[3]

-

~7.35 ppm (t, 1H): Proton at the C5 position of the furan ring.

-

~7.20 ppm (s, 1H): Proton at the C2 position of the furan ring.

-

~6.25 ppm (t, 1H): Proton at the C4 position of the furan ring.

-

~3.80 ppm (m, 1H): The CH proton of the butanol chain, adjacent to the hydroxyl group.

-

~2.60 ppm (t, 2H): The CH₂ group adjacent to the furan ring.

-

~1.70 ppm (m, 2H): The CH₂ group adjacent to the CH-OH group.

-

~1.20 ppm (d, 3H): The terminal CH₃ group.

-

A broad singlet for the -OH proton: The chemical shift of this peak is concentration and temperature-dependent.

4.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show 8 distinct signals corresponding to the eight carbon atoms in the molecule.

-

~143 ppm & ~139 ppm: C2 and C5 carbons of the furan ring.

-

~125 ppm & ~110 ppm: C3 and C4 carbons of the furan ring.

-

~67 ppm: The CH-OH carbon.

-

~38 ppm: The CH₂ group adjacent to the CH-OH group.

-

~25 ppm: The CH₂ group adjacent to the furan ring.

-

~23 ppm: The terminal CH₃ group.

4.1.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and furan functional groups.[4]

-

Broad O-H stretch: ~3350 cm⁻¹

-

C-H stretches (sp² and sp³): ~3100-2850 cm⁻¹

-

C=C stretches (furan ring): ~1600 cm⁻¹ and ~1500 cm⁻¹

-

C-O stretch (alcohol): ~1100 cm⁻¹

-

C-O-C stretch (furan ring): ~1020 cm⁻¹

4.1.4. Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show a weak molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns would include the loss of a water molecule, and cleavage of the butanol side chain.[5]

-

m/z = 140: Molecular ion [C₈H₁₂O₂]⁺

-

m/z = 122: [M - H₂O]⁺

-

m/z = 95: Furan-3-yl-CH₂CH₂⁺

-

m/z = 81: Furfuryl cation

-

m/z = 45: [CH(OH)CH₃]⁺

Conclusion

This technical guide provides a foundational understanding of 4-(Furan-3-yl)butan-2-ol, a molecule with untapped potential in chemical synthesis. By combining theoretical calculations, predictions based on analogous structures, and established experimental protocols, this document offers a comprehensive resource for researchers. The proposed synthetic route is robust and relies on well-established chemical transformations. The detailed analytical workflow, complete with predicted spectroscopic data, will be instrumental in the successful synthesis and characterization of this and other novel furan derivatives. This guide serves as a starting point for further investigation into the properties and applications of 4-(Furan-3-yl)butan-2-ol, encouraging its exploration in the fields of drug discovery and materials science.

References

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

-

Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2025). Molbank, 2025(4), M1539. [Link]

-

Synthesis and Characterization of Furanic Compounds - DTIC. (n.d.). Retrieved March 4, 2026, from [Link]

-

Formation of furan and furan derivatives in model systems and food products. (n.d.). Retrieved March 4, 2026, from [Link]

-

4-(Tetrahydro-furan-2-yl)-butan-2-ol - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved March 4, 2026, from [Link]

-

4-(FURAN-2-YL)BUT-3-EN-2-ONE - Matrix Fine Chemicals. (n.d.). Retrieved March 4, 2026, from [Link]

-

Furan synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link]

-

C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of ... - Doc Brown. (n.d.). Retrieved March 4, 2026, from [Link]

-

C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 4, 2026, from [Link]

-

4-(2-Furyl)-2-butanone | C8H10O2 | CID 12780 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]

-

2-Butanol - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

-

(-)-(R)-3-(Furan-2-yl)butan-1-ol - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved March 4, 2026, from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC. (2022, July 19). Retrieved March 4, 2026, from [Link]

-

C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 4, 2026, from [Link]

Sources

- 1. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furan synthesis [organic-chemistry.org]

- 3. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Elusive Presence of 4-(Furan-3-yl)butan-2-ol: A Technical Guide to its Potential Natural Occurrence and Detection in Volatile Organic Compounds

Abstract

This technical guide navigates the current scientific landscape surrounding the natural occurrence of 4-(Furan-3-yl)butan-2-ol, a specific furan derivative, within the complex matrix of volatile organic compounds (VOCs). While direct evidence for the natural genesis of this particular isomer remains to be definitively established in peer-reviewed literature, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for its potential discovery and characterization. By examining the established presence of structurally related furan compounds in nature, postulating potential biosynthetic routes, and detailing a robust analytical workflow, this guide serves as an in-depth resource for investigating novel furan-containing natural products.

Introduction: The Furan Moiety in Nature's Volatile Bouquet

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental structural motif in a vast array of naturally occurring volatile organic compounds.[1][2][3] These furan derivatives contribute significantly to the aroma and flavor profiles of numerous plants, foods, and microbial emissions.[4][5][6] Their biological activities are diverse, ranging from antimicrobial and anti-inflammatory properties to roles as signaling molecules and pheromones.[4][6] The presence of furan derivatives in volatile oils and as products of Maillard reactions in cooked foods is well-documented.[2][6] While many furan-containing compounds have been isolated and characterized, the natural occurrence of the specific isomer, 4-(Furan-3-yl)butan-2-ol, has not been explicitly reported, rendering it a compelling target for natural product discovery.

The Known Landscape: Structurally Related Furan VOCs

While 4-(Furan-3-yl)butan-2-ol is yet to be identified from a natural source, a plethora of its structural analogs have been. Understanding the origins of these related compounds provides a logical foundation for predicting the potential sources of our target molecule.

-

Furan Derivatives in Essential Oils: The volatile oils of various plants are rich sources of furanoids. For instance, species like Clausena Willdenovii have been shown to produce novel furan derivatives.[1]

-

Microbial Volatiles: Fungi, such as Penicillium crustosum and Penicillium cyclopium, are known to produce volatile furan derivatives like 2,5-dimethylfuran.[5][7] Bacteria, including Saccharopolyspora erythraea, also contribute to the atmospheric burden of furan VOCs.[5]

-

Food Chemistry: The thermal processing of food, through the Maillard reaction between amino acids and reducing sugars, is a significant source of furan and its derivatives, which are key contributors to the aroma of cooked foods.[6]

-

Furan Fatty Acids: A distinct class of furan-containing lipids, furan fatty acids (FuFAs), are found in plants, algae, and bacteria, with established biosynthetic pathways.[8]

Postulated Biosynthesis of 4-(Furan-3-yl)butan-2-ol

The biosynthesis of furan rings in nature is complex and can occur through various metabolic pathways. Based on the known biosynthesis of other furan derivatives, we can hypothesize a potential route to 4-(Furan-3-yl)butan-2-ol. One plausible pathway could involve the modification of a fatty acid precursor, followed by cyclization and functional group interconversion.

A hypothetical biosynthetic pathway could originate from a polyketide or fatty acid precursor. A series of enzymatic reactions, including hydroxylation, dehydration, and cyclization, could lead to the formation of the furan ring. Subsequent reduction of a ketone intermediate would yield the final alcohol.

Caption: Postulated biosynthetic pathway for 4-(Furan-3-yl)butan-2-ol.

A Framework for Discovery and Analysis: An In-Depth Technical Workflow

The search for novel, naturally occurring volatile compounds requires a systematic and sensitive analytical approach. The following experimental workflow is designed to maximize the chances of detecting and identifying 4-(Furan-3-yl)butan-2-ol in a complex natural matrix, such as a plant essential oil or a microbial headspace sample.

Sample Collection and Preparation

The initial step is critical for preserving the integrity of the volatile profile of the sample.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Incubation: Place a known quantity of the biological material (e.g., plant leaves, microbial culture) in a sealed headspace vial.

-

Equilibration: Incubate the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., with a Carboxen/Polydimethylsiloxane coating) to the headspace for a specific time (e.g., 20-40 minutes) to adsorb the analytes.

-

Desorption: Transfer the SPME fiber to the injection port of the gas chromatograph for thermal desorption of the trapped volatiles.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation and identification of volatile compounds.

Protocol 2: GC-MS Analysis

-

Instrumentation: Utilize a high-resolution gas chromatograph coupled to a mass spectrometer (e.g., a Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF) instrument for accurate mass measurements).

-

Chromatographic Separation:

-

Column: Employ a capillary column with a suitable stationary phase (e.g., a mid-polarity column like a DB-5ms or equivalent).

-

Temperature Program: Develop a temperature gradient that effectively separates the target analyte from other matrix components. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5-10°C/minute to 250°C.

-

-

Mass Spectrometry Detection:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 35-500.

-

Data Acquisition: Acquire data in full scan mode to capture the mass spectra of all eluting compounds.

-

Data Analysis and Compound Identification

The identification of 4-(Furan-3-yl)butan-2-ol relies on the careful interpretation of the acquired data.

-

Library Matching: Compare the obtained mass spectrum of a candidate peak with commercial mass spectral libraries (e.g., NIST, Wiley).

-

Retention Index (RI) Comparison: Calculate the Kovats Retention Index of the candidate peak and compare it to the RI of an authentic standard of 4-(Furan-3-yl)butan-2-ol run under the same chromatographic conditions.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, determine the accurate mass of the molecular ion and key fragment ions and compare them to the theoretical values for C₈H₁₂O₂.

-

Tandem Mass Spectrometry (MS/MS): Perform MS/MS fragmentation of the parent ion and compare the resulting fragmentation pattern with that of the authentic standard.

Caption: A comprehensive analytical workflow for the detection of 4-(Furan-3-yl)butan-2-ol.

Quantitative Data Summary

As there is no direct literature on the natural occurrence of 4-(Furan-3-yl)butan-2-ol, a quantitative data table cannot be populated at this time. Should this compound be discovered, the following table structure is recommended for reporting its concentration in various matrices.

| Natural Source Matrix | Concentration Range (µg/kg or µg/L) | Analytical Method | Reference |

| Hypothetical Plant Species | To be determined | HS-SPME-GC-MS | Future Publication |

| Hypothetical Microbial Strain | To be determined | HS-SPME-GC-MS | Future Publication |

Conclusion and Future Outlook

The exploration of the natural volatilome is an ongoing scientific endeavor with immense potential for the discovery of novel bioactive compounds. While the natural occurrence of 4-(Furan-3-yl)butan-2-ol remains unconfirmed, the information and methodologies presented in this guide provide a robust framework for its targeted investigation. The successful identification of this compound would not only expand our knowledge of furan chemistry in nature but could also open new avenues for its application in the pharmaceutical and flavor industries. Future research should focus on the screening of diverse biological sources, including medicinal plants and extremophilic microorganisms, for the presence of this and other novel furan derivatives.

References

-

THE OCCURRENCE OF FURAN DERIVATIVES IN VOLATILE OILS. (1935). Indian Academy of Sciences. [Link]

-

The occurrence of furan derivatives in volatiles oils. (1934). Indian Academy of Sciences. [Link]

-

Synthesis and biological activities of furan derivatives. (2025). ResearchGate. [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023). PMC. [Link]

-

A Diels–Alder probe for discovery of natural products containing furan moieties. (2024). Springer. [Link]

-

Furan. Wikipedia. [Link]

-

A Diels–Alder probe for discovery of natural products containing furan moieties. (2024). PMC. [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023). MDPI. [Link]

-

An Update on Natural Occurrence and Biological Activity of Benzofurans. (2020). Acta Scientific. [Link]

-

4-(2-Furyl)-2-butanone. PubChem. [Link]

-

The naturally occurring furanones: formation and function from pheromone to food. (1995). PubMed. [Link]

-

A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. (2025). ResearchGate. [Link]

-

Naturally occurring volatile organic compounds in deep bedrock groundwater. (2025). HELDA - Helsinki.fi. [Link]

-

Solving a furan fatty acid biosynthesis puzzle. (2021). PMC. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. ias.ac.in [ias.ac.in]

- 3. Furan - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile and Safety Data for 4-(Furan-3-yl)butan-2-ol

A Predictive Toxicological Assessment for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Need for a Predictive Toxicological Profile

The development of novel chemical entities in the pharmaceutical and biotechnology sectors necessitates a thorough understanding of their toxicological properties to ensure the safety of researchers and, ultimately, patients.[4][5] 4-(Furan-3-yl)butan-2-ol, a compound featuring a furan heterocycle and a secondary alcohol functional group, presents a unique toxicological profile that warrants careful consideration. The furan moiety is a well-known structural alert for toxicity, primarily due to its potential for metabolic activation to reactive, and potentially carcinogenic, metabolites.[2][3][6]

Given the absence of specific toxicological data for 4-(Furan-3-yl)butan-2-ol, this guide will synthesize information from related compounds to construct a scientifically grounded, predictive assessment. This approach is essential for guiding safe handling practices and for designing a comprehensive toxicological testing strategy in line with regulatory expectations.[4][7][8]

Predicted Toxicological Hazards of 4-(Furan-3-yl)butan-2-ol

The toxicological profile of 4-(Furan-3-yl)butan-2-ol is anticipated to be a composite of the hazards associated with its furan core and its butanol side chain.

The Furan Moiety: A Primary Driver of Toxicity

The furan ring is the central feature of toxicological concern in this molecule. Numerous studies have demonstrated that furan and its derivatives can induce hepatotoxicity and carcinogenicity in animal models.[2][6]

The toxicity of furan-containing compounds is intrinsically linked to their metabolism.[2][9] The furan ring can undergo oxidative metabolism, primarily mediated by cytochrome P450 enzymes (specifically CYP2E1), to form highly reactive intermediates.[10][11] The key reactive metabolite of furan is cis-2-butene-1,4-dial (BDA).[9][11][12]

Figure 1: Metabolic activation pathway of furan-containing compounds.

This reactive dialdehyde can form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage, mutations, and ultimately, toxicity.[2][3][12]

Based on the known toxicology of furan, the primary target organ for 4-(Furan-3-yl)butan-2-ol toxicity is expected to be the liver (hepatotoxicity) .[2] Chronic exposure to furan has been shown to induce hepatocellular tumors in rodents.[6] Therefore, a similar potential for hepatotoxicity and carcinogenicity should be assumed for 4-(Furan-3-yl)butan-2-ol until proven otherwise through rigorous testing.

The Butan-2-ol Side Chain: Modulating Physicochemical and Toxicological Properties

The 4-(Furan-3-yl)butan-2-ol molecule also contains a butanol side chain, which will influence its physicochemical properties and may contribute to its overall toxicological profile.

Secondary alcohols like 2-butanol are known to cause acute toxicity if ingested or inhaled in large quantities, with the central nervous system being a primary target.[13][14] They can also cause skin and eye irritation.[13][15] Therefore, 4-(Furan-3-yl)butan-2-ol is predicted to be a skin and eye irritant and may cause respiratory tract irritation.

Both furan and 2-butanol are flammable liquids.[13][16] It is therefore highly probable that 4-(Furan-3-yl)butan-2-ol is also a flammable liquid and should be handled accordingly.

Proposed Experimental Workflow for Toxicological Characterization

To establish a definitive toxicological profile for 4-(Furan-3-yl)butan-2-ol, a tiered approach to testing is recommended, in line with FDA and other international guidelines.[4][7][17]

Figure 2: A tiered workflow for the comprehensive toxicological evaluation of a novel chemical entity.

Tier 1: In Vitro and In Silico Assessments

The initial phase of testing should focus on in vitro and computational methods to assess genotoxicity and mutagenicity, which are key concerns for furan-containing compounds.[4]

-

Quantitative Structure-Activity Relationship (QSAR) Analysis: Computational models can be used to predict the toxicological properties of 4-(Furan-3-yl)butan-2-ol based on its chemical structure.

-

Ames Test (Bacterial Reverse Mutation Assay): This test is a rapid and widely used method to assess the mutagenic potential of a chemical.

-

In Vitro Micronucleus Assay: This assay evaluates the potential of a substance to cause chromosomal damage in mammalian cells.

-

In Vitro Mammalian Cell Gene Mutation Test: Assays such as the mouse lymphoma assay (MLA) or the HPRT test can detect gene mutations in mammalian cells.

Tier 2: Acute and Sub-chronic In Vivo Studies

Should the in vitro tests indicate a potential for toxicity, or for comprehensive characterization, in vivo studies are necessary.

-

Acute Toxicity Studies: These studies determine the short-term toxicity of a substance after a single exposure via oral, dermal, and inhalation routes. The LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values are determined.

-

Skin and Eye Irritation/Corrosion Studies: These studies assess the potential of the compound to cause irritation or corrosion upon contact with the skin and eyes.

-

28-Day Repeated Dose Toxicity Study: This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period. It helps to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Tier 3: Chronic and Specialized In Vivo Studies

For compounds intended for pharmaceutical development, more extensive in vivo testing is required.

-

90-Day Repeated Dose Toxicity Study: This study provides more detailed information on the toxic effects of a substance following prolonged exposure.

-

Carcinogenicity Bioassay: Given the carcinogenic potential of furan, a long-term carcinogenicity study in rodents would be crucial for a comprehensive risk assessment.

-

Reproductive and Developmental Toxicity Studies: These studies evaluate the potential effects of the substance on fertility, pregnancy, and fetal development.

Provisional Safety Data Sheet (SDS) for 4-(Furan-3-yl)butan-2-ol

This provisional SDS is based on the predicted hazards of 4-(Furan-3-yl)butan-2-ol, derived from the toxicological data of furan and 2-butanol. It should be used for guidance only, pending the generation of specific experimental data.

PROVISIONAL SAFETY DATA SHEET

SECTION 1: Identification

-

Product Name: 4-(Furan-3-yl)butan-2-ol

-

Synonyms: Not available

-

CAS Number: Not available

-

Recommended Use: For research and development purposes only.

SECTION 2: Hazard(s) Identification

-

GHS Classification (Predicted):

-

Flammable Liquids - Category 3

-

Acute Toxicity, Oral - Category 4

-

Skin Irritation - Category 2

-

Eye Irritation - Category 2A

-

Germ Cell Mutagenicity - Category 2

-

Carcinogenicity - Category 2

-

Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory system, Central nervous system)

-

Specific Target Organ Toxicity (Repeated Exposure) - Category 2 (Liver)

-

-

GHS Label Elements:

-

Pictograms:

-

Flame

-

Exclamation Mark

-

Health Hazard

-

-

Signal Word: Warning

-

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H336: May cause drowsiness or dizziness.

-

H341: Suspected of causing genetic defects.

-

H351: Suspected of causing cancer.

-

H373: May cause damage to organs (liver) through prolonged or repeated exposure.

-

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

-

SECTION 3: Composition/Information on Ingredients

-

Substance: 4-(Furan-3-yl)butan-2-ol

-

Purity: >95% (example)

SECTION 4: First-Aid Measures

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

SECTION 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Flammable liquid and vapor. Vapors may form explosive mixtures with air.

SECTION 6: Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

SECTION 7: Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking. Take measures to prevent the build-up of electrostatic charge.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.

SECTION 8: Exposure Controls/Personal Protection

-

Engineering Controls: Use explosion-proof ventilation equipment. Handle in a fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

-

SECTION 9: Physical and Chemical Properties

-

Appearance: To be determined.

-

Odor: To be determined.

-

Flash Point: Predicted to be < 60 °C.

-

Solubility: To be determined.

SECTION 10: Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: Vapors may form explosive mixture with air. Furan compounds may form explosive peroxides upon exposure to air and light.[1]

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

SECTION 11: Toxicological Information

-

Acute Toxicity: Predicted to be harmful if swallowed.

-

Skin Corrosion/Irritation: Predicted to cause skin irritation.

-

Serious Eye Damage/Irritation: Predicted to cause serious eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: Suspected of causing genetic defects based on the furan moiety.

-

Carcinogenicity: Suspected of causing cancer based on the furan moiety.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation and drowsiness or dizziness.

-

Specific Target Organ Toxicity - Repeated Exposure: May cause damage to the liver through prolonged or repeated exposure.

-

Aspiration Hazard: No data available.

SECTION 12: Ecological Information

-

Ecotoxicity: No data available. Harmful to aquatic life with long lasting effects is predicted based on furan.[18]

SECTION 13: Disposal Considerations

-

Waste Treatment Methods: Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1]

SECTION 14: Transport Information

-

DOT (US): UN1993, Flammable liquid, n.o.s. (4-(Furan-3-yl)butan-2-ol), 3, III (Predicted)

-

IATA: UN1993, Flammable liquid, n.o.s. (4-(Furan-3-yl)butan-2-ol), 3, III (Predicted)

-

IMDG: UN1993, Flammable liquid, n.o.s. (4-(Furan-3-yl)butan-2-ol), 3, III (Predicted)

SECTION 15: Regulatory Information

-

SARA 302 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.

-

SARA 313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.

-

TSCA (Toxic Substances Control Act): This substance is not listed on the TSCA inventory. It is for research and development use only.[19]

SECTION 16: Other Information

-

Disclaimer: The information provided in this provisional SDS is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.

Conclusion

The toxicological profile of 4-(Furan-3-yl)butan-2-ol is, at present, uncharacterized. However, based on the well-documented toxicology of its constituent structural motifs—the furan ring and the butanol side chain—a significant potential for toxicity, including hepatotoxicity, genotoxicity, and carcinogenicity, must be assumed. This guide provides a foundational, predictive assessment to inform safe handling and to underscore the necessity of a comprehensive experimental evaluation. Researchers and drug development professionals are strongly advised to handle this compound with appropriate caution, adhering to the safety measures outlined in the provisional SDS, and to undertake the recommended toxicological studies to establish a definitive safety profile before any advanced applications.

References

- Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed. (2022, January 25).

- Metabolic pathways of furan leading to formation of potential... - ResearchGate. (n.d.).

- Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC. (n.d.).

- Proposed metabolic pathways of furan in humans, showing urinary... - ResearchGate. (n.d.).

- Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring | Chemical Research in Toxicology - ACS Publications. (2012, October 12).

- Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2023, June 13).

- Substance Information Document. (2024, July 25).

- Toxicology & Regulatory Guidelines for Conducting Toxicity Study | PPTX. (n.d.).

- Safety data sheet - CPAChem. (2023, January 18).

- Furan SDS, 110-00-9 Safety Data Sheets - ECHEMI. (n.d.).

- FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1).

- SAFETY DATA SHEET - Sigma-Aldrich. (2026, February 12).

- Regulatory Toxicology. (n.d.).

- Guidance for Industry: Summary Table of Recommended Toxicological Testing for Additives Used in Food | FDA. (n.d.).

- Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide - Benchchem. (n.d.).

- Safety data sheet - BASF. (2026, February 26).

- Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells - PubMed. (2008, December 8).

- Furan - Wikipedia. (n.d.).

- SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).

- Toxicological Profile for 2-Butanone - ATSDR. (2020, October 1).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. histologix.com [histologix.com]

- 5. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 6. Furan - Wikipedia [en.wikipedia.org]

- 7. Toxicology & Regulatory Guidelines for Conducting Toxicity Study | PPTX [slideshare.net]

- 8. toxicology.org [toxicology.org]

- 9. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. download.basf.com [download.basf.com]

- 16. echemi.com [echemi.com]

- 17. fda.gov [fda.gov]

- 18. cpachem.com [cpachem.com]

- 19. Akamai Error [sigmaaldrich.com]

metabolic pathway prediction for 4-(Furan-3-yl)butan-2-ol in biological systems

[1][2]

Executive Summary

The metabolic profiling of 4-(Furan-3-yl)butan-2-ol presents a classic toxicological dichotomy in medicinal chemistry: the competition between a "soft" metabolic handle (the secondary alcohol) and a structural alert (the furan ring).[1][2]

This guide outlines a predictive framework and experimental validation strategy for this compound. The presence of the 3-substituted furan moiety draws immediate scrutiny due to its association with bioactivation pathways analogous to known toxins like 4-ipomeanol (a lung-selective toxin).[1][2] However, the secondary alcohol provides a robust handle for Phase II detoxification. The ultimate metabolic fate—and safety profile—of this molecule depends on the kinetic balance between these competing pathways.[2]

Structural Analysis & Metabolic Logic[1][2]

Chemical Architecture

The molecule consists of two distinct pharmacophores regarding metabolism:[2]

-

The Furan Ring (3-Position Substitution): Furan rings are notorious structural alerts.[1][2] They undergo cytochrome P450-mediated bioactivation to form reactive

-unsaturated 1,4-dicarbonyls (cis-2-butene-1,4-dial derivatives).[1][2][3] -

The 2-Butanol Chain: A standard secondary alcohol.[1][2] It is a substrate for oxidative dehydrogenation (Phase I) and direct conjugation (Phase II).[2]

Predicted Metabolic Pathways

We categorize the metabolism into three primary vectors:

-

Vector A: Bioactivation (Tox). Oxidation of the furan ring, primarily by CYP2E1 or CYP4B1. This opens the ring to form a reactive enedial intermediate, capable of alkylating DNA or proteins (cysteine/lysine residues).

-

Vector B: Functional Group Oxidation (Phase I). Oxidation of the secondary alcohol to a ketone (4-(Furan-3-yl)butan-2-one) by Alcohol Dehydrogenase (ADH) or CYP2E1.[1][2]

-

Vector C: Direct Conjugation (Detox). Glucuronidation (UGT) or Sulfation (SULT) of the hydroxyl group.[2] This renders the molecule hydrophilic and promotes excretion, effectively sequestering the furan ring from bioactivation.

Visualization: Metabolic Map

The following diagram illustrates the competing pathways.[2] The "Red Zone" indicates bioactivation, while the "Green Zone" represents detoxification.

Caption: Predicted metabolic divergence. Green paths represent safe clearance; red paths indicate bioactivation to reactive dialdehydes.[1][2]

Experimental Validation Protocols

To confirm these predictions, a tiered experimental approach is required. Do not rely solely on in silico models for furan derivatives; the kinetic competition is too subtle to predict without wet-lab data.[1][2]

Tier 1: Reactive Metabolite Trapping (The "Litmus Test")

Objective: Definitively prove if the furan ring opens to form reactive electrophiles. Rationale: Furan epoxides/enedials are too unstable to isolate. We must trap them with "soft" nucleophiles like Glutathione (GSH) or N-acetylcysteine (NAC).[1][2]

Protocol:

-

System: Human Liver Microsomes (HLM) supplemented with NADPH (1 mM).[2]

-

Trapping Agent: Add GSH (5 mM) or a mixture of GSH and Cyanide (KCN) if trapping iminium ions (though less likely for furans).[2]

-

Incubation: 37°C for 30–60 minutes.

-

Analysis: LC-MS/MS (High Resolution).

-

Interpretation: Detection of a GSH adduct confirms the bioactivation pathway (Vector A).

Tier 2: Metabolic Stability & Metabolite ID (MetID)

Objective: Determine the dominant clearance route (Oxidation vs. Conjugation).

Protocol:

-

Incubation A (Phase I only): HLM + NADPH.

-

Monitor: Disappearance of parent, appearance of ketone (+2 Da mass shift: loss of 2H) and enedial-derived species.[2]

-

-

Incubation B (Phase II only): HLM + UDPGA (cofactor for UGT) + Alamethicin (pore-forming peptide to access luminal UGTs).[1][2]

-

Monitor: Appearance of Glucuronide (+176 Da).[2]

-

-

Incubation C (Cytosolic): Human Liver Cytosol + NAD+.

Tier 3: Isoform Phenotyping

Objective: Identify which CYP is responsible. Rationale: If CYP2E1 is the main driver, toxicity may be potentiated by alcohol consumption (induction of CYP2E1). If CYP4B1 is involved, lung toxicity is a higher risk. Method: Use recombinant CYPs (rCYPs) or chemical inhibitors (e.g., Diethyldithiocarbamate for CYP2E1).[2]

Quantitative Data Summary (Hypothetical)

The following table templates the data structure you should use to report findings.

| Parameter | Assay Type | Critical Threshold | Interpretation |

| Cl_int (Microsomal) | Metabolic Stability | > 20 µL/min/mg | High clearance; likely extensive first-pass metabolism.[1][2] |

| GSH Adduct Ratio | Trapping Assay | > 1% of Total Ion Count | High Risk. Significant bioactivation occurring.[2] |

| Glucuronidation | Hepatocyte Incubation | > 50% of Metabolites | Favorable. Phase II dominates, masking the furan. |

| Ketone Formation | Cytosolic Incubation | High Velocity ( | ADH is active; ketone product may still be toxic.[2] |

Workflow Visualization

Caption: Integrated workflow from structural analysis to experimental risk assessment.

References

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Journal of Biological Chemistry. Link

-

Kellert, M., et al. (2008).[7] Biomarkers of furan exposure by metabolic profiling of rat urine with liquid chromatography-tandem mass spectrometry. Chemical Research in Toxicology. Link

- Prakash, C., et al. (2008).

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link[1][2]

- Baer, B. R., et al. (2005). Bioactivation of 4-ipomeanol by CYP4B1: Adduct Characterization. Chemical Research in Toxicology. (Context for 3-substituted furans).

Sources

- 1. Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

solubility of 4-(Furan-3-yl)butan-2-ol in organic solvents vs water

Executive Summary

4-(Furan-3-yl)butan-2-ol is a secondary alcohol incorporating a furan heterocycle. Its solubility profile is defined by the competition between the hydrophilic hydroxyl (-OH) group and the lipophilic furan-alkyl scaffold.

-

Water Solubility: Classified as sparingly soluble to soluble (Estimated 10–40 g/L). It exhibits significantly lower water solubility than 2-butanol due to the lipophilic furan ring but higher solubility than its ketone analog (4-(furan-3-yl)butan-2-one) due to hydrogen bonding capability.

-

Organic Solubility: Miscible with most polar organic solvents (Ethanol, DMSO, Acetone) and highly soluble in chlorinated solvents (DCM, Chloroform).

-

Critical Stability Note: The furan ring renders this molecule sensitive to acidic aqueous environments, where it risks ring-opening polymerization.

Physicochemical Basis of Solubility

To understand the solubility behavior of 4-(Furan-3-yl)butan-2-ol, we must deconstruct its molecular architecture into functional zones.

Structural Analysis[1]

-

Zone A: The Furan Ring (Lipophilic/Aromatic): The furan moiety at position 3 is an aromatic heterocycle.[1] Unlike tetrahydrofuran (THF), which is a polar ether, the aromatic furan ring is significantly more lipophilic (LogP ~1.34 for pure furan vs 0.46 for THF). It interacts with solvents primarily through

- -

Zone B: The Alkyl Linker (Hydrophobic): The ethyl/butyl chain acts as a non-polar spacer, increasing the molecule's overall lipophilicity and reducing water miscibility.

-

Zone C: The Secondary Hydroxyl (Hydrophilic): The -OH group at position 2 is a hydrogen bond donor and acceptor. This is the sole driver of water solubility.

Predicted Partitioning (LogP)

-

Estimated LogP: 1.5 – 1.9

-

Implication: The molecule prefers organic phases. In a biphasic water/octanol system, the majority of the compound will partition into the octanol layer, making it a candidate for lipid-based drug delivery systems rather than purely aqueous formulations.

Solubility Data: Water vs. Organic Solvents[3][4][5][6][7]

The following data categorizes solubility based on solvent polarity and dielectric constant (

Aqueous Solubility

Unlike simple short-chain alcohols (e.g., 2-butanol) which are highly soluble or miscible with water, the addition of the furan ring disrupts the hydrogen bonding network of water.

-

Solubility Limit: Estimated at 10 – 30 mg/mL (1–3%) at 25°C.

-

pH Dependence: The molecule is non-ionizable in the physiological pH range (pH 1–10). However, solubility testing at pH < 3 is contraindicated due to acid-catalyzed furan ring degradation (see Section 4).

Organic Solvent Compatibility[5]

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group facilitates H-bonding; the alkyl chain matches the solvent's organic character. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Strong dipole-dipole interactions solubilize the furan ring; ideal for stock solutions (>100 mg/mL). |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the aromatic furan ring; preferred for extraction. |

| Non-Polar | Hexane, Heptane | Moderate | Soluble, but phase separation may occur at very high concentrations or low temperatures due to the polar -OH group. |

| Ethers | Diethyl Ether, THF, MTBE | High | "Like dissolves like" – ether linkages in solvent complement the furan oxygen. |

Experimental Protocol: Determination of Solubility

For researchers needing precise thermodynamic solubility values, the following Shake-Flask Protocol is the gold standard. This method accounts for the volatility and potential instability of furan derivatives.

Workflow Diagram

Figure 1: Step-by-step workflow for determining thermodynamic solubility of furan-alcohols.

Critical Experimental Considerations

-

Detection Wavelength: Furan rings absorb weakly in the UV spectrum. Set HPLC detection to 210–220 nm . Avoid 254 nm as sensitivity will be poor compared to benzene derivatives.

-

Filter Selection: Furan compounds can adsorb to Nylon filters. Use PVDF or PTFE membranes to prevent false-low solubility readings.

-

Headspace: 4-(Furan-3-yl)butan-2-ol is semi-volatile. Ensure vials are hermetically sealed to prevent evaporative loss during equilibration.

Stability & Handling Risks

The solubility of this compound cannot be discussed without addressing its chemical stability, which directly impacts solution preparation.

-

Acid Sensitivity: Furan rings are electron-rich and susceptible to electrophilic attack. In acidic aqueous solutions (pH < 4), the furan ring can undergo hydrolytic ring opening to form dicarbonyl compounds (e.g., 1,4-diketones), which then polymerize.

-

Recommendation: Buffer aqueous solutions to pH 7.4 (PBS) for biological assays. Avoid 0.1 M HCl as a solvent.

-

-

Oxidation: The furan ring can oxidize upon prolonged exposure to air and light, turning samples yellow/brown.

-

Recommendation: Store stock solutions (DMSO/Ethanol) at -20°C under inert gas (Nitrogen/Argon).

-

References

-

PubChem. 4-(Tetrahydro-furan-2-yl)-butan-2-ol Compound Summary (Analogous Structure Data). National Library of Medicine. Available at: [Link]

-

National Institutes of Health (NIH). Furfuryl Alcohol: Physical Properties and Solubility. PubChem Database.[2][3] Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-(Furan-3-yl)butan-2-ol

Introduction: The Significance of Furan-Containing Scaffolds

Furan-containing molecules are of significant interest to researchers in medicinal chemistry and materials science due to their presence in numerous natural products and their versatile chemical reactivity.[1][2] The furan ring system serves as a key building block for a wide array of biologically active compounds and functional materials.[1][2] 4-(Furan-3-yl)butan-2-ol is a valuable intermediate, providing a synthetically flexible scaffold for the elaboration into more complex molecules. Its secondary alcohol functionality and the 3-substituted furan motif allow for a variety of subsequent chemical transformations, making it a desirable target for organic synthesis.

This document provides a detailed, step-by-step protocol for the synthesis of 4-(Furan-3-yl)butan-2-ol, designed for researchers, scientists, and professionals in drug development. The described synthetic route is a two-step process commencing with the formation of a Grignard reagent from 3-bromofuran, followed by its reaction with propylene oxide. This approach is logical and based on well-established organometallic principles, offering a reliable method for the preparation of the target compound.

Overall Synthetic Strategy

The synthesis of 4-(Furan-3-yl)butan-2-ol is achieved through a Grignard reaction, a powerful and widely used method for the formation of carbon-carbon bonds. The strategy involves the following key transformations:

-

Formation of Furan-3-ylmagnesium Bromide: 3-Bromofuran is reacted with magnesium metal in an anhydrous ether solvent to generate the corresponding Grignard reagent.

-

Nucleophilic Ring-Opening of Propylene Oxide: The furan-3-ylmagnesium bromide then acts as a nucleophile, attacking the less sterically hindered carbon of propylene oxide. Subsequent acidic workup yields the desired secondary alcohol, 4-(Furan-3-yl)butan-2-ol.

Caption: Synthetic workflow for 4-(Furan-3-yl)butan-2-ol.

Materials and Methods

| Reagent/Material | Grade | Supplier |

| 3-Bromofuran | ≥97% | Commercially available |

| Magnesium turnings | ≥99.5% | Commercially available |

| Iodine | Reagent grade | Commercially available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially available |

| Propylene oxide | ≥99% | Commercially available |

| Diethyl ether | Anhydrous, ≥99.7% | Commercially available |

| Hydrochloric acid (HCl) | 37% | Commercially available |

| Saturated aq. NH4Cl | - | Prepared in-house |

| Sodium sulfate (Na2SO4) | Anhydrous | Commercially available |

| Silica gel | 60 Å, 230-400 mesh | Commercially available |

Instrumentation:

-

Magnetic stirrers with heating capabilities

-

Schlenk line or inert atmosphere glovebox

-

Rotary evaporator

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Infrared (IR) spectrometer

-

Mass spectrometer

Experimental Protocol

Step 1: Synthesis of Furan-3-ylmagnesium Bromide

Rationale: The formation of a Grignard reagent is a fundamental transformation in organic synthesis. It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards protic solvents, especially water. A crystal of iodine is often used to activate the magnesium surface.

Procedure:

-

A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Magnesium turnings (1.46 g, 60 mmol) are added to the flask along with a single crystal of iodine. The flask is gently heated with a heat gun under a nitrogen atmosphere until the purple iodine vapor is observed, and then allowed to cool.

-

Anhydrous tetrahydrofuran (THF, 20 mL) is added to the flask.

-

A solution of 3-bromofuran (7.35 g, 50 mmol) in anhydrous THF (50 mL) is prepared and added to the dropping funnel.

-

A small portion (approximately 5 mL) of the 3-bromofuran solution is added to the stirred magnesium suspension. The reaction is initiated, which is typically indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, the remaining 3-bromofuran solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution of furan-3-ylmagnesium bromide is used directly in the next step.

Step 2: Synthesis of 4-(Furan-3-yl)butan-2-ol

Rationale: The Grignard reagent acts as a potent nucleophile, attacking the epoxide ring of propylene oxide. The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[3][4] The initial product is a magnesium alkoxide, which is then protonated during the aqueous workup to yield the final alcohol.

Procedure:

-

The solution of furan-3-ylmagnesium bromide from Step 1 is cooled to 0 °C in an ice bath.

-

A solution of propylene oxide (3.20 g, 55 mmol) in anhydrous THF (20 mL) is added dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C. A mildly exothermic reaction is expected.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours.

-

The reaction is then carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) while cooling the flask in an ice bath.

-

The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Step 3: Purification and Characterization

Rationale: Purification of the crude product is essential to remove any unreacted starting materials and byproducts. Column chromatography is a standard and effective method for the purification of moderately polar organic compounds like secondary alcohols.[5][6] Characterization by spectroscopic methods (NMR, IR, and Mass Spectrometry) is crucial to confirm the structure and purity of the final product.

Procedure:

-

The crude oil obtained after solvent evaporation is purified by flash column chromatography on silica gel.

-

A suitable eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased (e.g., starting from 9:1 hexane:ethyl acetate and moving to 7:3) to achieve optimal separation.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC). Those containing the pure product are combined.

-

The solvent is removed from the combined fractions under reduced pressure to yield 4-(furan-3-yl)butan-2-ol as a colorless to pale yellow oil.

Expected Characterization Data:

-

1H NMR (CDCl3, 400 MHz): The spectrum is expected to show signals corresponding to the furan protons (around δ 7.4, 7.2, and 6.3 ppm), a multiplet for the CH-OH proton (around δ 3.8 ppm), a doublet for the methyl group (around δ 1.2 ppm), and multiplets for the two methylene groups.

-

13C NMR (CDCl3, 100 MHz): The spectrum should display the expected number of carbon signals, including those for the furan ring, the carbon bearing the hydroxyl group (around δ 67 ppm), and the aliphatic carbons.

-

IR (thin film): A broad absorption band in the region of 3300-3400 cm-1 is characteristic of the O-H stretching vibration of the alcohol.

-

Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M+) at m/z = 140.18, corresponding to the molecular formula C8H12O2.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

-

Grignard reagents are highly reactive and can ignite upon contact with air or moisture. It is imperative to work under an inert atmosphere (nitrogen or argon).

-

Propylene oxide is a volatile and flammable liquid and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The quenching of the Grignard reaction is exothermic and should be done slowly and with cooling.

References

-

Wikipedia. (n.d.). 3-Bromofuran. Retrieved from [Link]

-

Wikipedia. (n.d.). Propylene oxide. Retrieved from [Link]

-

Sasmal, A., Roisnel, T., Bera, J. K., Doucet, H., & Soulé, J.-F. (n.d.). Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. Royal Society of Chemistry. Retrieved from [Link]

- Kharasch, M. S., & Hancock, J. W. (1959). Factors Influencing the Course and Mechanisms of Grignard Reactions. XXIII. The Reactions of Propylene Oxide and Related Compounds. The Journal of Organic Chemistry, 24(4), 468-473.

-

ProQuest. (n.d.). THE REACTION OF PROPYLENE-OXIDE WITH VARIOUS ALKYLMAGNESIUM-CHLORIDES. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, January 21). Propylene oxide. Retrieved from [Link]

-

Hou, C. T. (1984). Purification and characterization of a secondary alcohol dehydrogenase from a pseudomonad. Applied and Environmental Microbiology, 47(2), 352-356. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Separation of primary, secondary, and tertiary alcohols by azeotropic distillation.

-

ResearchGate. (2025, August 6). Purification and Properties of Primary and Secondary Alcohol Dehydrogenases from Thermoanaerobacter ethanolicus. Retrieved from [Link]

-

ASM Journals. (n.d.). Purification and Properties of Primary and Secondary Alcohol Dehydrogenases from Thermoanaerobacter ethanolicus. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Purification and characterization of a secondary alcohol dehydrogenase from a pseudomonad. Retrieved from [Link]

-

Araki, S., & Butsugan, Y. (1982). Regio-controlled Prenylation and Geranylation of 3-Furylmethylmagnesium Bromide. Selective Syntheses of 3-Substituted Furanoid and 2-Substituted 3-Methylfuranoid Terpenes. Chemistry Letters, 11(11), 1809-1810. Retrieved from [Link]

-

Supporting Information. (n.d.). Unprecedented Synthesis of aza-Benzodioxepine Derivatives using a Rh-Catalyzed Tandem 1,3-Rearrangement and [3+2] Cycloaddition of Carbonyltriazoles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]

-

ChemBK. (2024, April 9). Furan-2-ylmagnesium bromide. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Furyl)-2-butanone. Retrieved from [Link]

-

SpectraBase. (n.d.). (-)-(R)-3-(Furan-2-yl)butan-1-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 4. Heterobiaryl synthesis in complex molecules. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

MDPI. (2019, January 23). Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2013, August 12). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]

- Google Patents. (n.d.). The method for producing aryl alcohol and heteroaryl alcohol compounds.

-

PubChemLite. (n.d.). 4-(furan-2-yl)butan-2-amine (C8H13NO). Retrieved from [Link]

Sources

- 1. 3-Bromofuran - Wikipedia [en.wikipedia.org]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. Propylene oxide - Wikipedia [en.wikipedia.org]

- 4. Propylene oxide - Sciencemadness Wiki [sciencemadness.org]

- 5. Purification and characterization of a secondary alcohol dehydrogenase from a pseudomonad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Enantioselective Preparation of Chiral 4-(Furan-3-yl)butan-2-ol

Introduction & Mechanistic Rationale

The preparation of enantiopure secondary alcohols containing heterocyclic motifs is a critical operation in modern drug development. The furan ring, characterized by its electron-rich, dienic nature, is a privileged scaffold but presents unique synthetic challenges: it is highly susceptible to ring-opening under strongly acidic conditions and cycloaddition or degradation under oxidative stress[1]. Therefore, the asymmetric reduction of the prochiral precursor 4-(furan-3-yl)butan-2-one to chiral 4-(furan-3-yl)butan-2-ol demands highly chemoselective and mild catalytic systems.

To ensure both scientific integrity and scalable execution, this guide details two orthogonal, field-proven methodologies for this transformation:

-

Biocatalytic Reduction via Ketoreductases (KREDs): Leverages the exquisite binding pocket specificity of engineered alcohol dehydrogenases. This method operates under mild aqueous conditions and utilizes a coupled enzyme system to continuously regenerate the cofactor[2].

-

Chemocatalytic Asymmetric Transfer Hydrogenation (ATH): Utilizes Noyori-Ikariya ruthenium-diamine complexes. The spatial arrangement of the chiral diamine ligand dictates a highly predictable facial-selective hydride transfer, making it the gold standard for scalable organic synthesis[3].

Experimental Workflows & Pathway Visualization

The following diagram illustrates the parallel synthetic strategies employed to achieve high enantiomeric excess (ee) while preserving the integrity of the furan moiety.

Orthogonal synthetic pathways for the enantioselective reduction of 4-(furan-3-yl)butan-2-one.

Protocol A: Biocatalytic Reduction using Ketoreductase (KRED)

Causality & Design

Ketoreductases (KREDs) are highly evolved to discriminate between the two faces of a prochiral ketone, often providing >99% ee[1]. Because 4-(furan-3-yl)butan-2-one is lipophilic, a biphasic system or the addition of a mild co-solvent (e.g., DMSO or Isopropanol) is required to solubilize the substrate without denaturing the enzyme. To maintain economic viability, a cofactor regeneration system is mandatory[2]. We employ Glucose Dehydrogenase (GDH) and D-glucose, which drives the equilibrium forward by continuously reducing NADP+ back to NADPH, the active hydride donor.

Step-by-Step Methodology

-

Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer. Adjust the pH to 7.0 using 1M NaOH or HCl. Rationale: KREDs and GDH exhibit maximum stability and activity at neutral pH; deviations can lead to rapid enzyme denaturation.

-

Cofactor & Co-enzyme Addition: To the buffer, add 2.0 g of D-glucose (11.1 mmol), 10 mg of NADP+ (sodium salt), and 50 mg of Glucose Dehydrogenase (GDH). Stir gently at 30 °C until fully dissolved.

-

Enzyme Addition: Add 100 mg of the selected Ketoreductase (e.g., KRED-130 for the (S)-enantiomer or KRED-P1-B04 for the (R)-enantiomer).

-

Substrate Introduction: Dissolve 1.0 g of 4-(furan-3-yl)butan-2-one (7.24 mmol) in 5 mL of DMSO. Add this solution dropwise to the aqueous enzyme mixture to prevent localized precipitation.

-

Reaction Execution: Incubate the mixture in an orbital shaker at 30 °C and 200 rpm for 24 hours. Maintain the pH at 7.0 by dropwise addition of 1M NaOH (the oxidation of glucose produces gluconic acid, which lowers the pH).

-

Workup & Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). The furan ring is stable under these extraction conditions. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral alcohol.

Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)

Causality & Design

For large-scale chemocatalytic applications, the Noyori-Ikariya ATH utilizing RuCl(p-cymene)[(S,S)-TsDPEN] is the benchmark[3]. Unlike borane-mediated reductions which require stoichiometric chiral auxiliaries[4], ATH is highly catalytic. We utilize a formic acid/triethylamine (TEAF) azeotrope (5:2 molar ratio) as the hydrogen source. Causality: Formic acid decomposes into CO₂ and H₂. The irreversible outgassing of CO₂ drives the reaction to 100% conversion, preventing the reverse oxidation reaction that can erode enantiomeric purity.

Step-by-Step Methodology

-

Reagent Preparation: In a rigorously dried, argon-purged Schlenk flask, prepare the azeotropic mixture by slowly adding 5.0 mL of Formic Acid to 2.0 mL of Triethylamine at 0 °C (Exothermic reaction).

-

Catalyst Activation: Add 22.5 mg (0.036 mmol, 0.5 mol%) of RuCl(p-cymene)[(S,S)-TsDPEN] to the flask. Stir for 15 minutes at room temperature until the solution turns a deep, homogeneous red, indicating the formation of the active 16-electron ruthenium species.

-

Substrate Addition: Add 1.0 g of 4-(furan-3-yl)butan-2-one (7.24 mmol) dissolved in 5 mL of anhydrous dichloromethane (DCM).

-

Reaction Execution: Stir the reaction mixture at 40 °C for 16 hours. Equip the flask with a bubbler to safely vent the generated CO₂ gas.

-

Workup & Isolation: Quench the reaction by adding 20 mL of water. Extract the mixture with DCM (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (20 mL) to remove residual formic acid, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 8:2) to isolate the pure chiral alcohol.

Process Validation & Analytical Methods (Self-Validating System)

A robust protocol must be a self-validating system. To ensure the integrity of the synthesized 4-(furan-3-yl)butan-2-ol, the following analytical controls must be executed:

-

Conversion Tracking (TLC/GC-FID): Monitor the disappearance of the ketone. On silica gel TLC (Hexanes/EtOAc 7:3), the starting ketone is UV-active and stains dark with p-anisaldehyde, whereas the product alcohol has a lower Rf value and stains distinctively (often blue/purple).

-

Enantiomeric Excess (ee) Determination: Validate the stereochemical outcome using Chiral High-Performance Liquid Chromatography (HPLC).

-

Column: Chiralcel OD-H (250 × 4.6 mm).

-

Mobile Phase: Hexane / Isopropanol (95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm (optimized for the furan chromophore).

-

System Logic: Baseline separation of the (R) and (S) enantiomers ensures that the reported ee is mathematically verifiable.

-

Quantitative Data Summary

The table below summarizes the comparative metrics of both methodologies, providing drug development professionals with the data necessary to select the appropriate route based on scale and purity requirements.

| Parameter | Method A: Biocatalytic (KRED) | Method B: Chemocatalytic (Ru-ATH) |

| Catalyst Loading | 10 wt% (Enzyme) | 0.5 mol% (Ru-complex) |

| Hydrogen Source | NADPH (Recycled via Glucose/GDH) | Formic Acid / Triethylamine |

| Solvent System | Aqueous Phosphate Buffer / 5% DMSO | DCM / Neat TEAF |

| Temperature | 30 °C | 40 °C |

| Reaction Time | 24 hours | 16 hours |

| Typical Yield | >90% | 85 - 92% |

| Enantiomeric Excess (ee) | >99% | 95 - 98% |

| Scalability | Excellent (Requires pH stat for large scale) | Excellent (Standard batch reactors) |

References

-

Heterocycle-containing Noyori-Ikariya Catalysts for Asymmetric Transfer Hydrogenation of Ketones Source: Dalton Transactions (RSC Publishing) URL:[Link]

-

Fully Biocatalytic Rearrangement of Furans to Spirolactones Source: ACS Catalysis (PMC / NIH) URL:[Link]

-

Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones Source: PMC - NIH URL:[Link]

- US11286466B2 - Ketoreductases Source: Google Patents URL

Sources

- 1. Fully Biocatalytic Rearrangement of Furans to Spirolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US11286466B2 - Ketoreductases - Google Patents [patents.google.com]

- 3. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]

- 4. Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of 4-(Furan-3-yl)butan-2-ol in Complex Matrices using a Validated GC-MS Method

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective quantification of 4-(Furan-3-yl)butan-2-ol. Due to the inherent polarity of the secondary alcohol functional group, which can lead to poor chromatographic performance, this protocol incorporates a crucial silylation derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This chemical modification enhances the analyte's volatility and thermal stability, resulting in improved peak shape, resolution, and sensitivity. The methodology encompasses sample preparation via liquid-liquid extraction (LLE), derivatization, and optimized GC-MS parameters. Furthermore, this document provides a comprehensive framework for method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring the reliability, accuracy, and precision of the results. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a dependable method for the analysis of this furan-containing compound.

Principle and Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds.[1][2] However, the direct analysis of polar molecules like alcohols can be problematic. The active hydroxyl group in 4-(Furan-3-yl)butan-2-ol can interact with active sites in the GC inlet and column, leading to peak tailing, reduced sensitivity, and poor reproducibility.[3]

To overcome these challenges, a derivatization step is employed. Silylation is a common and effective derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[3] This application note utilizes BSTFA, a powerful silylating agent.

The core principles of this method are:

-

Increased Volatility: The TMS derivative is significantly less polar and more volatile than the parent alcohol, making it more amenable to GC analysis.[3][4]

-

Improved Thermal Stability: Derivatization prevents potential thermal degradation of the analyte in the hot GC injector.

-

Enhanced Chromatographic Performance: The resulting TMS-ether exhibits reduced interaction with the stationary phase, leading to sharper, more symmetrical peaks and improved separation.[4]

-

Characteristic Mass Spectrum: The TMS derivative produces a predictable and unique mass spectrum, allowing for confident identification and selective quantification.

Experimental Workflow